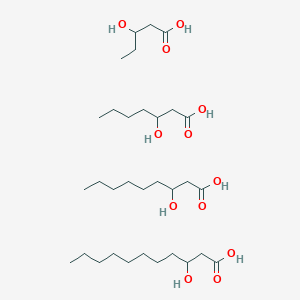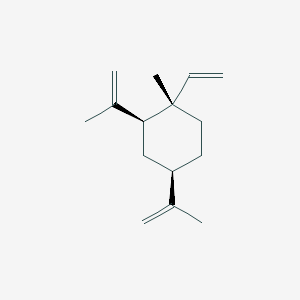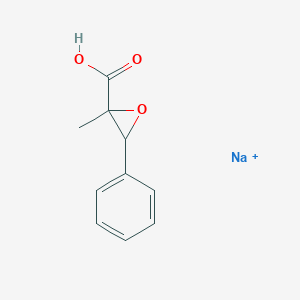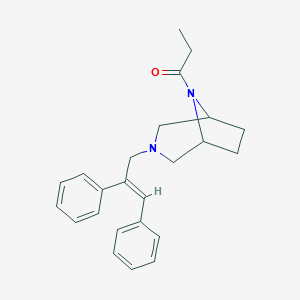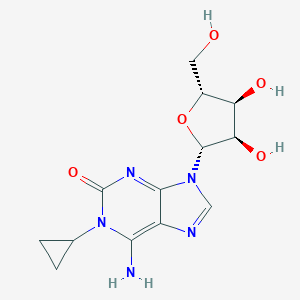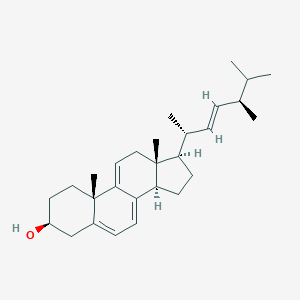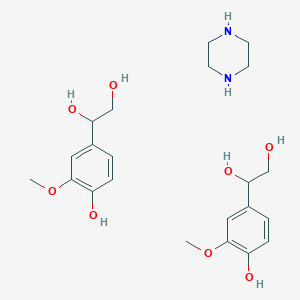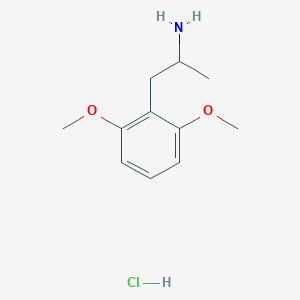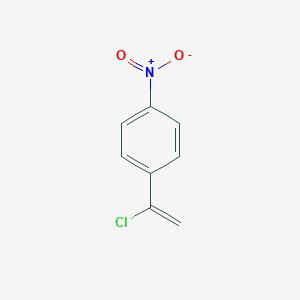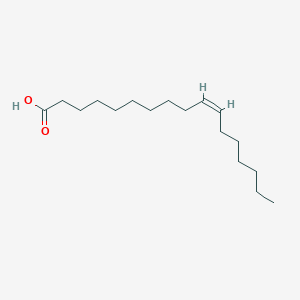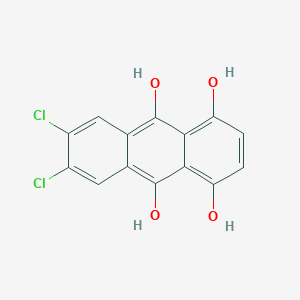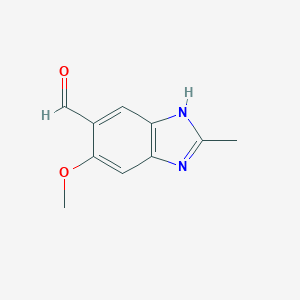
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. It has also been suggested that the compound may interact with DNA and inhibit its replication, leading to cell death.
Biochemical And Physiological Effects
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its diverse range of potential applications in drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in experiments.
Future Directions
The potential applications of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde in drug development and other fields make it an important area of research. Some future directions for research on this compound include investigating its interactions with specific enzymes and proteins involved in the inflammatory and cancer pathways, developing more efficient synthesis methods, and exploring its potential use as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to determine the safety and efficacy of the compound for use in humans.
Synthesis Methods
The synthesis of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been reported using various methods. One of the most common methods involves the reaction of 2-methylbenzimidazole with paraformaldehyde and methanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methylbenzimidazole with 5-chloro-2-methoxybenzaldehyde in the presence of a base such as sodium hydride. The yield of the compound varies depending on the method used.
Scientific Research Applications
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. The compound has been used in various in vitro and in vivo experiments to investigate its mechanism of action and biochemical and physiological effects.
properties
CAS RN |
126436-25-7 |
|---|---|
Product Name |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-7(5-13)10(14-2)4-9(8)12-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
YLMQJOMFVRQGKR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
synonyms |
1H-Benzimidazole-5-carboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




